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Compound of Interest

Compound Name: KRAS G12C inhibitor 34

Cat. No.: B12415617

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that,
when mutated, is a driver in a significant portion of human cancers. The glycine-to-cysteine
substitution at codon 12 (G12C) is a prevalent KRAS mutation, creating a unique therapeutic
window for covalent inhibitors. This document provides a detailed technical overview of a
specific KRAS G12C inhibitor, designated as compound 34 (also referred to as Z1), as
described in patent WO2021239058A1. This inhibitor belongs to a class of fused tricyclic
compounds designed for high potency and selectivity against the KRAS G12C mutant protein.

Chemical Properties

KRAS G12C inhibitor 34 is a fused tricyclic compound with the following chemical properties:
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Property Value
Molecular Formula Cs2H32CINsO3
Molecular Weight 570.08 g/mol

(S)-1-(1-acryloylpiperidin-3-yl)-3-(4-(2-amino-7-
0x0-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-

IUPAC Name ]
3-yl)-2-fluorophenyl)-1,3-dihydro-2H-
imidazo[4,5-c]pyridin-2-one

CAS Number 2749948-26-1
C=CC(=0O)N1CCCC(C1)N2C=NC3=C2C(=O)N

Canonical SMILES C(=C3)C4=CC(=C(C=C4F)N5C6=C(N=C(N6)N)

C(=0)CC5)Cl

Biological Activity

The primary mechanism of action for KRAS G12C inhibitor 34 is the irreversible covalent
binding to the cysteine residue of the G12C mutant KRAS protein. This interaction locks the
protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways
responsible for tumor cell proliferation and survival.

Assay ICs0 (NM)

KRAS G12C Biochemical Assay 15

Cellular p-ERK Inhibition Assay (NCI-H358

cells)

3.2

Experimental Protocols
Synthesis of KRAS G12C Inhibitor 34 (Compound Z1)

The synthesis of KRAS G12C inhibitor 34 is a multi-step process detailed in patent
WO02021239058A1. The key final step involves the reaction of (S)-1-(piperidin-3-yl)-3-(4-(2-
amino-7-o0xo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-fluorophenyl)-1,3-dihydro-2H-
imidazo[4,5-c]pyridin-2-one with acryloyl chloride.
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Materials:

(S)-1-(piperidin-3-yl)-3-(4-(2-amino-7-0x0-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-
fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Acryloyl chloride

Triethylamine (TEA)

Dichloromethane (DCM)

Procedure:

e The piperidine intermediate is dissolved in dichloromethane.

e The solution is cooled to 0°C.

o Triethylamine is added to the solution, followed by the dropwise addition of acryloyl chloride.
o The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.

e Upon completion, the reaction is quenched with water and the organic layer is separated.

e The organic layer is washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure.

e The crude product is purified by column chromatography on silica gel to yield the final
compound.

KRAS G12C Biochemical Assay

This assay measures the ability of the inhibitor to disrupt the interaction between KRAS G12C
and a guanine nucleotide exchange factor (GEF), such as SOS1. Acommon method is a time-
resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

e Recombinant human KRAS G12C protein

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Recombinant human SOS1 protein (catalytic domain)

Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)

Europium-labeled anti-His-tag antibody (for His-tagged KRAS)

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgClz, 1 mM TCEP)

Test compound (KRAS G12C inhibitor 34)
Procedure:

o KRAS G12C protein is pre-incubated with the test compound at various concentrations for a
specified time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

e Fluorescently labeled GDP is then added to the mixture.
e The nucleotide exchange reaction is initiated by the addition of the SOS1 protein.
e The reaction is incubated for a set period (e.g., 30-60 minutes).

e The TR-FRET signal is measured using a plate reader with appropriate excitation and
emission wavelengths. A decrease in the FRET signal indicates inhibition of the KRAS-SOS1
interaction.

ICso values are calculated from the dose-response curves.

Cellular p-ERK Inhibition Assay

This assay determines the potency of the inhibitor in a cellular context by measuring the
phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.

Materials:
¢ NCI-H358 cells (human lung carcinoma cell line with KRAS G12C mutation)
e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

e Test compound (KRAS G12C inhibitor 34)
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e Lysis buffer

e Antibodies: anti-p-ERK1/2, anti-total-ERK1/2

» Detection reagents (e.g., chemiluminescent substrate)

Procedure:

» NCI-H358 cells are seeded in multi-well plates and allowed to adhere overnight.

e The cells are then treated with various concentrations of the test compound for a specific
duration (e.g., 2 hours).

» Following treatment, the cells are lysed to extract total protein.
» Protein concentration is determined using a standard method (e.g., BCA assay).

o Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a
membrane (Western blotting).

e The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK) and
total ERK, followed by incubation with appropriate secondary antibodies.

e The protein bands are visualized using a chemiluminescent substrate, and the signal
intensity is quantified.

e The ratio of p-ERK to total ERK is calculated, and ICso values are determined from the dose-
response curves.

Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and Covalent Inhibition
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Caption: KRAS signaling and covalent inhibition.

Experimental Workflow for Inhibitor Characterization
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Caption: Workflow for inhibitor characterization.

Conclusion

KRAS G12C inhibitor 34 (Z1) is a potent and selective covalent inhibitor of the KRAS G12C
oncoprotein. The data presented in patent WO2021239058A1 demonstrates its ability to
effectively inhibit KRAS G12C both biochemically and in a cellular context. The detailed
experimental protocols provide a framework for the synthesis and evaluation of this and similar
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fused tricyclic compounds. Further preclinical and clinical studies are necessary to fully
elucidate the therapeutic potential of this inhibitor.

 To cite this document: BenchChem. [Technical Whitepaper: Chemical and Biological
Properties of KRAS G12C Inhibitor 34]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12415617#kras-g12c-inhibitor-34-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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